

In-Depth Technical Guide to Azido-PEG1-acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Azido-PEG1-acid**

Cat. No.: **B605813**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of **Azido-PEG1-acid**, a heterobifunctional linker crucial in bioconjugation and drug development.

Core Properties of Azido-PEG1-acid

Azido-PEG1-acid is a versatile molecule that features two distinct reactive groups at either end of a short, hydrophilic polyethylene glycol (PEG) spacer. The terminal azide group enables highly specific "click chemistry" reactions, while the carboxylic acid group allows for straightforward conjugation to primary amines. This dual functionality makes it an invaluable tool for linking biomolecules, small molecules, and surfaces.

Quantitative Data Summary

The key quantitative data for **Azido-PEG1-acid** are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	159.1 g/mol	[1] [2] [3]
Molecular Formula	C ₅ H ₉ N ₃ O ₃	[1] [2] [3]
Purity	Typically ≥95%	[2]
CAS Number	1393330-34-1	[1] [2] [3]

Experimental Protocols

Azido-PEG1-acid is utilized in a two-step conjugation process, leveraging its two distinct functional groups. The following protocols outline the general methodologies for these reactions.

Amide Bond Formation via EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid moiety of **Azido-PEG1-acid** to a molecule containing a primary amine (e.g., a protein, peptide, or amine-functionalized surface). The reaction proceeds via the formation of a more stable N-hydroxysuccinimide (NHS) ester intermediate.

Materials:

- **Azido-PEG1-acid**
- Amine-containing molecule (e.g., protein)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-8.5)
- Quenching solution (e.g., hydroxylamine, Tris, or glycine)
- Anhydrous solvent such as DMSO or DMF

Procedure:

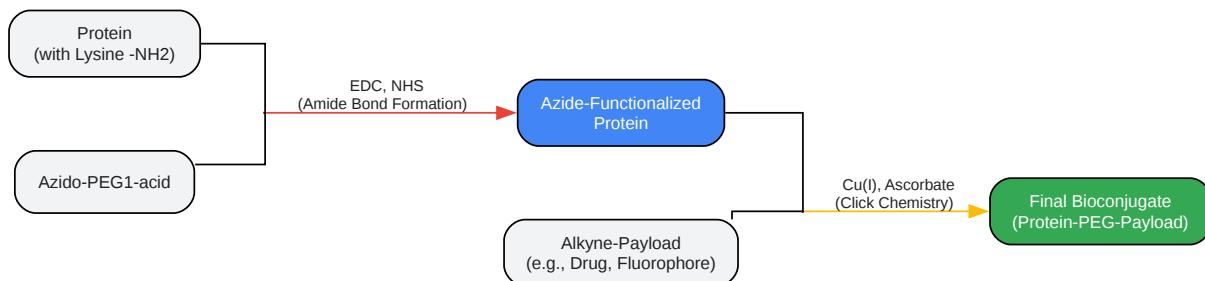
- Preparation of Reagents: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use. Prepare stock solutions of **Azido-PEG1-acid** in an anhydrous solvent like DMSO or DMF.

- Carboxylic Acid Activation: Dissolve the **Azido-PEG1-acid** in the Activation Buffer. Add EDC and NHS (a typical molar ratio is 1:1.5:1.5 of Acid:EDC:NHS). Allow the mixture to react for 15-30 minutes at room temperature to form the NHS ester.[4][5][6]
- Amine Coupling: Dissolve the amine-containing molecule in the Coupling Buffer. Add the activated **Azido-PEG1-acid** solution to the amine-containing solution. The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7.2-8.5.[4][5]
- Reaction Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Stop the reaction by adding a quenching solution to react with any unreacted NHS esters.[5]
- Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or other chromatographic techniques to remove excess reagents and byproducts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the conjugation of the azide group of the now-conjugated **Azido-PEG1-acid** to a molecule containing a terminal alkyne. This reaction forms a stable triazole linkage.

Materials:


- Azide-functionalized molecule (from the previous step)
- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO_4)
- Reducing agent (e.g., Sodium Ascorbate)
- Copper-chelating ligand (e.g., THPTA or TBTA)
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Preparation of Solutions: Prepare stock solutions of the azide- and alkyne-containing molecules in the reaction buffer. Prepare fresh stock solutions of CuSO₄, the ligand, and sodium ascorbate in water.
- Catalyst Preparation: In a separate tube, pre-complex the copper by mixing the CuSO₄ solution with the ligand solution.[1][2] This step is crucial for stabilizing the Cu(I) catalyst and protecting biomolecules.
- Reaction Initiation: In the main reaction tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule. Add the pre-complexed copper/ligand solution. To initiate the reaction, add the freshly prepared sodium ascorbate solution.[1][7]
- Reaction Incubation: Protect the reaction from light if using fluorescent molecules and incubate for 30-60 minutes at room temperature.[1]
- Purification: Purify the final conjugate using size-exclusion chromatography or other suitable methods to remove the copper catalyst and excess reagents.

Visualized Workflow: Bioconjugation of a Protein and a Payload Molecule

The following diagram illustrates the sequential conjugation of **Azido-PEG1-acid** to a protein and a subsequent payload molecule.

[Click to download full resolution via product page](#)

Caption: Workflow for protein bioconjugation using **Azido-PEG1-acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. broadpharm.com [broadpharm.com]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to Azido-PEG1-acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605813#azido-peg1-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com